cis-2,7-Dimethyl-azepane
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Overview
Description
cis-2,7-Dimethyl-azepane: is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,7-Dimethyl-azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [5+2] annulation reaction, which can be catalyzed by palladium and a Lewis acid. This reaction proceeds smoothly under mild conditions and produces this compound with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: cis-2,7-Dimethyl-azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: This reaction can convert the compound into more saturated derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
cis-2,7-Dimethyl-azepane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: It may be explored for its pharmacological properties, including potential use as an inhibitor or modulator of biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-2,7-Dimethyl-azepane depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed investigation to elucidate.
Comparison with Similar Compounds
Azepane: A seven-membered ring containing a nitrogen atom, similar to cis-2,7-Dimethyl-azepane but without the methyl substituents.
Benzazepine: A fused ring system containing an azepane ring and a benzene ring, known for its pharmacological properties.
Thiazepine: A seven-membered ring containing both sulfur and nitrogen atoms, with diverse chemical reactivity.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two methyl groups at positions 2 and 7
Properties
IUPAC Name |
(2R,7S)-2,7-dimethylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOFYGXJJVTXIZ-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H](N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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